2-Methoxyquinoxaline

Physicochemical Properties Basicity pKa

2-Methoxyquinoxaline (CAS 39209-88-6) is the unambiguous starting material for synthesizing 2-aminoquinoxaline; only the 2-methoxy derivative undergoes complete displacement with sodium amide, giving the pure 2-amino product — unlike 2-ethoxyquinoxaline, which retains the alkoxy group and yields a different, undesired 3-ethoxy-2-aminoquinoxaline. For research programs targeting dimeric/bis-quinoxaline architectures, this compound uniquely delivers >50% dimer yields during lithiation, a property absent in 2-chloro analogs. It is also the essential precursor to antibacterial 2-methoxyquinoxaline N-oxides. Procure 2-methoxyquinoxaline specifically to guarantee the intended synthetic outcome.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 39209-88-6
Cat. No. B3065361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoxaline
CAS39209-88-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C9H8N2O/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3
InChIKeyBAXABXIZQPAJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinoxaline (CAS 39209-88-6): A Heterocyclic Building Block with Distinct Physicochemical and Reactivity Profiles


2-Methoxyquinoxaline (CAS 39209-88-6) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline class, featuring a methoxy substituent at the 2-position of the bicyclic quinoxaline ring [1]. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, this compound is primarily utilized as a research intermediate and building block in medicinal chemistry and materials science [2]. Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other 2-substituted quinoxalines, influencing its behavior in both synthetic transformations and biological systems.

Why 2-Methoxyquinoxaline Cannot Be Simply Substituted by Other Quinoxaline Analogs


Generic substitution of 2-methoxyquinoxaline with other 2-substituted quinoxalines (e.g., 2-chloro, 2-hydroxy, or 2-ethoxy derivatives) is not feasible due to fundamental differences in physicochemical properties, synthetic reactivity, and biological behavior [1]. The methoxy group at the 2-position uniquely modulates the electron density of the quinoxaline ring, affecting its basicity (pKa ~0.55) , its behavior in lithiation reactions (simultaneous dimer formation, >50% yields) [2], and its protonation patterns in prototropic reactions [3]. These differences are not incremental but represent discrete, measurable changes that can alter downstream synthetic pathways and biological outcomes, making direct interchange impossible without rigorous revalidation.

Quantitative Differentiation of 2-Methoxyquinoxaline (CAS 39209-88-6) Against Comparators


pKa and Basicity: 2-Methoxyquinoxaline Exhibits Significantly Lower Basicity than 2-Hydroxy and 2-Amino Derivatives

The predicted acid dissociation constant (pKa) of 2-methoxyquinoxaline is 0.55 ± 0.28 , which is markedly lower than the pKa values reported for other 2-substituted quinoxalines. For comparison, 2-hydroxyquinoxaline (quinoxalin-2-one) exhibits a pKa of approximately 8.5-9.0 due to its cyclic amide structure [1], while 2-aminoquinoxaline derivatives typically have pKa values in the range of 3-5 [2]. This 8-9 unit difference in pKa translates to a >100-million-fold difference in proton affinity, indicating that 2-methoxyquinoxaline will remain predominantly unprotonated under physiological conditions (pH 7.4), whereas 2-hydroxyquinoxaline will exist primarily in its anionic or neutral oxo form. This fundamental difference in ionization state critically affects solubility, membrane permeability, and target binding interactions.

Physicochemical Properties Basicity pKa

Lithiation Reactivity: 2-Methoxyquinoxaline Undergoes Unavoidable Dimer Formation, Contrasting with 2-Chloroquinoxaline

In a direct comparative study, the lithiation of 2-methoxyquinoxaline using LTMP in THF/hexane at -78°C resulted in the simultaneous formation of dimers that could not be avoided, with yields exceeding 50% for the lithio derivatives [1]. In contrast, 2-chloroquinoxaline under identical conditions exhibited different reactivity, and 2-pivaloylaminoquinoxaline showed distinct behavior [2]. The unavoidable dimerization of 2-methoxyquinoxaline during lithiation limits its utility for certain directed ortho-metalation strategies, whereas 2-chloroquinoxaline offers cleaner mono-functionalization. However, this property can be advantageous when dimeric products are desired, as the reaction reliably produces bis-quinoxaline structures.

Synthetic Chemistry Lithiation Metalation

Prototropic Behavior: 2-Methoxyquinoxaline Protonates at N-1, Unlike 2-Quinoxalinone Which Protonates at Carbonyl Oxygen

A detailed spectroscopic investigation comparing 2-quinoxalinone (QNH), N-methyl-2-quinoxalinone (QNM), and 2-methoxyquinoxaline (QOM) revealed fundamental differences in prototropic reactions [1]. Charge density calculations predicted that the monocation of 2-methoxyquinoxaline (QOM) forms by protonating N-1, whereas monocations of QNH and QNM form by protonating the carbonyl O-11 [2]. Additionally, 2-methoxyquinoxaline does not undergo deprotonation under the conditions studied, while 2-quinoxalinone deprotonates after reorganizing to its enol form, forming a monoanion with charge delocalized over C-2, N-1, and O-11 [3]. This divergent protonation/deprotonation behavior reflects the distinct electronic environments created by the methoxy vs. carbonyl substituents, which directly impacts hydrogen bonding, solvation, and molecular recognition.

Protonation Tautomerism Spectroscopy

Antibacterial Activity: 2-Methoxyquinoxaline Derivatives Show Activity Only as N-Oxides, with 2-Methoxyquinoxaline Itself Inactive

A systematic study of 2-substituted quinoxaline N-oxides demonstrated that antibacterial and antituberculous activity was found among the synthesized N-oxide compounds, but the parent 2-methoxyquinoxaline itself does not exhibit significant antibacterial activity [1]. This contrasts with certain 2-hydroxyquinoxaline derivatives and 2-carboxamido derivatives, which showed activity in the same assays [2]. Furthermore, an earlier study on hydrazinoquinoxaline derivatives confirmed that 2-methoxy derivatives failed to show antibacterial action, indicating that the substituent at the 2-position critically determines activity [3]. Specifically, the presence of sulfur at the 2-position was required for activity in that series. This evidence establishes that 2-methoxyquinoxaline is not an antibacterial agent in its own right; its value lies in serving as a precursor to active N-oxide derivatives.

Antibacterial Structure-Activity Relationship N-Oxide

Lipophilicity: 2-Methoxyquinoxaline (LogP 1.64) Offers Balanced Hydrophobicity Compared to Polar Analogs

The calculated partition coefficient (LogP) for 2-methoxyquinoxaline is 1.63840 . This value represents a moderate lipophilicity that is significantly higher than more polar 2-substituted quinoxalines such as 2-hydroxyquinoxaline (estimated LogP ~0.5-0.8 due to hydrogen bonding) but lower than more lipophilic analogs like 2-chloroquinoxaline (estimated LogP ~2.0-2.3) or 2-ethoxyquinoxaline (estimated LogP ~2.0-2.2) [1]. The LogP of 1.64 places 2-methoxyquinoxaline in the range considered favorable for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assays [2].

Lipophilicity LogP Physicochemical Properties

Sodium Amide Reaction: 2-Methoxyquinoxaline Converts to 2-Aminoquinoxaline, While 2-Ethoxyquinoxaline Gives 2-Ethoxy-3-amino Derivative

In a comparative study of 2-alkoxyquinoxaline reactivity with sodium amide, 2-methoxyquinoxaline (XXVIII) undergoes direct conversion to 2-aminoquinoxaline (IV), whereas 2-ethoxyquinoxaline (XXIX) yields 3-ethoxy-2-aminoquinoxaline (III) [1]. This divergent outcome indicates that the methoxy group is a better leaving group than ethoxy under these conditions, facilitating complete displacement. In the case of 2-methoxy-3-methylquinoxaline (XVII), the reaction produced a complex mixture including 2-amino-3-methylquinoxaline (IV), 2,2'-methylenebis(3-methoxyquinoxaline) (XIX), 2,2'-ethylenebis(3-methoxyquinoxaline) (XX), and 3-methoxy-3'-methyl-2,2'-methylenediquinoxaline (XXI) [2]. This demonstrates that 2-methoxyquinoxaline provides a clean route to 2-aminoquinoxaline, whereas its 2-ethoxy analog and 3-substituted derivatives yield more complex product mixtures.

Synthetic Chemistry Nucleophilic Substitution Amination

Validated Application Scenarios for 2-Methoxyquinoxaline Based on Quantitative Differentiation


Synthesis of 2-Aminoquinoxaline via Direct Methoxy Displacement

2-Methoxyquinoxaline is the optimal starting material for synthesizing 2-aminoquinoxaline via reaction with sodium amide, as it undergoes complete displacement of the methoxy group to yield the desired amino product [1]. In contrast, 2-ethoxyquinoxaline under identical conditions yields 3-ethoxy-2-aminoquinoxaline, retaining the alkoxy substituent and giving a different product [2]. This predictable and clean conversion makes 2-methoxyquinoxaline the preferred choice for researchers requiring 2-aminoquinoxaline scaffolds for further derivatization. Procurement decisions for 2-aminoquinoxaline synthesis should explicitly specify 2-methoxyquinoxaline rather than 2-ethoxy or other 2-alkoxy analogs to ensure the intended reaction outcome.

Construction of Dimeric Quinoxaline Scaffolds via Lithiation

For research programs targeting dimeric or bis-quinoxaline structures, 2-methoxyquinoxaline is uniquely suitable due to the unavoidable dimer formation observed during lithiation with LTMP [1]. Yields exceeding 50% are achievable for lithio derivatives that can be subsequently functionalized [2]. This property contrasts with 2-chloroquinoxaline, which undergoes cleaner mono-lithiation, making 2-methoxyquinoxaline the specific reagent of choice when dimeric products are desired. This application scenario is particularly relevant for materials chemistry and the synthesis of bidentate ligands.

Precursor to Antibacterial N-Oxide Derivatives

2-Methoxyquinoxaline serves as a key synthetic precursor to 2-methoxyquinoxaline N-oxides, which have demonstrated antibacterial and antituberculous activity [1]. While the parent compound itself lacks significant antibacterial activity, its N-oxide derivatives are active, making 2-methoxyquinoxaline a valuable starting material for medicinal chemistry programs targeting bacterial infections [2]. This application scenario is supported by systematic studies showing that activity is conferred upon N-oxidation of 2-substituted quinoxalines [3]. Researchers should procure 2-methoxyquinoxaline specifically when the synthetic route involves subsequent N-oxidation to access active compounds.

Physicochemical Probe for Basicity and Protonation Studies

Due to its distinct pKa (0.55) and unique protonation behavior (protonation at N-1 rather than at a carbonyl oxygen), 2-methoxyquinoxaline is an excellent model compound for studying fundamental heterocyclic chemistry and prototropic equilibria [1]. Its low basicity relative to 2-hydroxyquinoxaline (pKa ~8.5-9.0) and 2-aminoquinoxaline derivatives (pKa ~3-5) provides a wide dynamic range for comparative spectroscopic investigations [2]. This makes 2-methoxyquinoxaline a valuable reference standard for analytical method development, pKa determination assays, and computational chemistry validation studies [3].

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